molecular formula C10H13NO2 B096624 1-sec-Butyl-2-nitrobenzene CAS No. 19370-34-4

1-sec-Butyl-2-nitrobenzene

Cat. No.: B096624
CAS No.: 19370-34-4
M. Wt: 179.22 g/mol
InChI Key: GMQQDASXGTUDPJ-UHFFFAOYSA-N
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Description

1-sec-Butyl-2-nitrobenzene is a chemical compound with the molecular formula C10H13NO2 . It is a liquid at 20 degrees Celsius .


Synthesis Analysis

The synthesis of nitroaromatics like this compound typically involves electrophilic aromatic nitration or nucleophilic aromatic substitution of nitro-substituted aryl halides . A method that doesn’t rely on aryl halides is nucleophilic displacement of aromatic hydrogens in nitroaromatics .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO2 .


Chemical Reactions Analysis

Nitrobenzenes are prone to attack by strong nucleophiles at activated positions (typically ortho and para positions relative to the nitro group) . The products show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.22 and is a liquid at 20 degrees Celsius .

Scientific Research Applications

Ultrasound-Assisted Synthesis

A study by Harikumar and Rajendran (2014) explored the ultrasound-assisted synthesis of 1-butoxy-4-nitrobenzene, a compound similar to 1-sec-Butyl-2-nitrobenzene, using a multi-site phase-transfer catalyst. This method enhances the reaction rate and efficiency, showcasing the potential of ultrasonic energy in synthesizing nitro aromatic ethers, which could extend to the preparation of this compound derivatives for various research applications (Harikumar & Rajendran, 2014).

Electrochemical Reduction Studies

Silvester et al. (2006) investigated the electrochemical reduction of nitrobenzene in ionic liquids, revealing mechanistic insights into the reduction processes. Such studies are crucial for understanding the electrochemical behavior of nitrobenzene derivatives, including this compound, which could have implications for environmental remediation and the synthesis of reduced nitro compounds (Silvester et al., 2006).

Labeling for Metabolic Studies

Yoshitake et al. (1977) demonstrated the labeling of an organophosphorus herbicide with carbon-14 for metabolic studies. This approach could be adapted for studying the metabolic pathways of this compound derivatives in biological systems, aiding in the understanding of their environmental fate and biological impacts (Yoshitake et al., 1977).

Environmental Remediation Applications

Research by Mantha et al. (2001) on the Fe0 reduction of nitrobenzene in synthetic wastewater highlights the potential of zerovalent iron for the remediation of nitrobenzene pollutants. This method's applicability to this compound could offer a pathway for treating water contaminated with this compound, emphasizing the importance of such reactions in environmental science (Mantha et al., 2001).

Mechanism of Action

Target of Action

The primary target of 1-sec-Butyl-2-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The pathways for nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .

Pharmacokinetics

It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Result of Action

The result of the action of this compound is a substituted benzene ring . The compound can bond to a nucleophile to give a substitution or addition product .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction . This suggests that the sequence of reactions can be influenced by the presence of other functional groups in the environment .

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be flammable and toxic if swallowed, in contact with skin, or if inhaled . They may also be harmful to aquatic life with long-lasting effects .

Future Directions

Future research could focus on improving the synthesis process, exploring new reactions, and investigating the potential applications of 1-sec-Butyl-2-nitrobenzene in various fields .

Properties

IUPAC Name

1-butan-2-yl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQQDASXGTUDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941055
Record name 1-(Butan-2-yl)-2-nitrobenzene
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19370-34-4
Record name 1-(1-Methylpropyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19370-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-sec-Butyl-2-nitrobenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Butan-2-yl)-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-sec-butyl-2-nitrobenzene
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